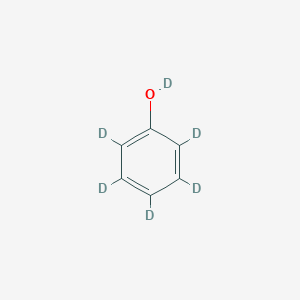

Phenol-d6

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-deuteriooxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,2D,3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-QNKSCLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])O[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893477 | |

| Record name | Phenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Phenol-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13127-88-3 | |

| Record name | Phen-2,3,4,5,6-d5-ol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13127-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H6)Phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013127883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H6)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Phenol-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol-d6 (C₆D₆O), a deuterated analog of phenol, serves as a crucial tool in a multitude of scientific disciplines, particularly in pharmaceutical research, mechanistic studies, and advanced analytical applications. The substitution of protium (¹H) with deuterium (²H) atoms on both the aromatic ring and the hydroxyl group imparts subtle yet significant changes to its physicochemical properties. These alterations, most notably the kinetic isotope effect (KIE), provide researchers with a powerful probe to elucidate reaction mechanisms, trace metabolic pathways, and enhance the accuracy of quantitative analyses. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental methodologies, and visual representations of key processes to support its application in research and development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, offering a direct comparison with its non-deuterated counterpart where applicable. These values are essential for designing and interpreting experiments involving this isotopically labeled compound.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₆D₆O | [1] |

| Molecular Weight | 100.15 g/mol | [1] |

| CAS Number | 13127-88-3 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

Physical Constants

| Property | Value | Unit |

| Melting Point | 40-42 | °C[1][3][4] |

| Boiling Point | 182 | °C[1][4] |

| Density | 1.140 | g/mL at 25 °C[1] |

| Vapor Pressure | 0.36 | mmHg at 20 °C[1] |

| Vapor Density | 3.24 | (vs air)[1] |

Solubility

| Solvent | Solubility | Notes |

| Water | 84 g/L | [5] |

| Organic Solvents | Soluble in ethanol, methanol, acetone, and diethyl ether. | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and quantification of this compound. The following sections detail the key spectral characteristics.

Mass Spectrometry

Mass spectrometry of this compound reveals a characteristic mass-to-charge ratio (m/z) reflecting the incorporation of six deuterium atoms.

| Parameter | Value |

| Molecular Ion (M+) | 100.1 |

| Major Fragments (m/z) | 99, 71, 42 |

Data sourced from NIST Mass Spectrometry Data Center.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits shifts in vibrational frequencies compared to phenol, particularly for bonds involving deuterium.

| Functional Group | Wavenumber (cm⁻¹) | Notes |

| O-D Stretch | ~2450 | Shifted from the broad O-H stretch (~3300-3600 cm⁻¹) in phenol. |

| Aromatic C-D Stretch | ~2250 | Shifted from the aromatic C-H stretch (~3030 cm⁻¹) in phenol. |

| C-O Stretch | ~1200 | |

| Aromatic C=C Stretch | ~1580, ~1470 |

Characteristic vibrational frequencies are approximate and can vary based on the sample preparation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the near-complete deuteration, the ¹H NMR spectrum of high-purity this compound will show minimal residual proton signals. It is widely used as a solvent in NMR spectroscopy for the analysis of other compounds.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and application of this compound's properties.

Synthesis of this compound from Benzene-d6

A common laboratory-scale synthesis of this compound involves the sulfonation of Benzene-d6 followed by alkali fusion.

Materials:

-

Benzene-d6

-

Fuming sulfuric acid (oleum)

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

Procedure:

-

Sulfonation: Slowly add Benzene-d6 to an equal volume of fuming sulfuric acid with constant stirring in an ice bath to control the exothermic reaction. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for several hours to ensure complete reaction, forming benzene-d6-sulfonic acid.

-

Neutralization and Salt Formation: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide. Continue adding sodium hydroxide until the solution is strongly alkaline.

-

Alkali Fusion: Evaporate the neutralized solution to dryness to obtain sodium benzene-d6-sulfonate. Mix the dry salt with a significant excess of solid sodium hydroxide in a nickel or iron crucible. Heat the mixture to a high temperature (typically 300-350 °C) until it fuses. This converts the sulfonate to sodium phenoxide-d5.

-

Acidification and Isolation: Allow the fused mass to cool and then dissolve it in water. Acidify the solution with concentrated hydrochloric acid. This compound will separate as an oil or solid.

-

Purification: Extract the this compound with a suitable organic solvent (e.g., diethyl ether). Wash the organic extract with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent by distillation. The crude this compound can be further purified by distillation or recrystallization.

Determination of Physical Properties

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Boiling Point: The boiling point can be determined by simple distillation. A sample of this compound is heated in a distillation flask, and the temperature at which the vapor pressure equals the atmospheric pressure and the liquid boils is recorded.

Spectroscopic Analysis

FTIR Spectroscopy (Solid Sample - KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

-

Mass Spectrometric Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting fragments are detected based on their mass-to-charge ratio.

Visualizations

Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound from Benzene-d6.

Metabolic Pathway of Phenol

The metabolic pathway of phenol typically proceeds via hydroxylation to form catechol, which is then further metabolized. This compound is used to study the kinetic isotope effects of these enzymatic reactions.

Caption: The initial steps in the aerobic biodegradation pathway of phenol.

Experimental Workflow for Kinetic Isotope Effect Study

A typical workflow for investigating the kinetic isotope effect in the oxidation of phenol using this compound.

Caption: A workflow for determining the kinetic isotope effect of phenol oxidation.

Conclusion

This compound is an indispensable tool for researchers in chemistry and drug development. Its unique properties, stemming from the replacement of hydrogen with deuterium, allow for detailed investigations into reaction mechanisms and metabolic pathways. The data and protocols presented in this guide are intended to provide a solid foundation for the effective application of this compound in a laboratory setting. Accurate and reproducible results are contingent upon the use of well-characterized, high-purity material and the careful implementation of established experimental procedures.

References

- 1. A comprehensive kinetic model for phenol oxidation in seven advanced oxidation processes and considering the effects of halides and carbonate | NSF Public Access Repository [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced benzene alkylation via cyclohexene activation regulated by grafted sulfonic groups [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Sciencemadness Discussion Board - Synthesis of phenol from benzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Physical Properties of Phenol-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of Phenol-d6 (C₆D₆O), a deuterated analogue of phenol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work, such as in nuclear magnetic resonance (NMR) spectroscopy, as an internal standard, or in studies of drug metabolism.

Core Physical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound, providing a quick reference for laboratory use.

| Property | Value | Units |

| Molecular Formula | C₆D₆O | |

| Molecular Weight | 100.15 | g/mol |

| CAS Number | 13127-88-3 | |

| Appearance | White crystalline solid | |

| Melting Point | 40-42 | °C |

| Boiling Point | 182 | °C |

| Density | 1.140 | g/mL at 25 °C |

| Solubility in Water | 84 | g/L |

| Vapor Pressure | 0.36 | mmHg at 20 °C |

| Isotopic Purity | ≥98 | atom % D |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on established analytical techniques for phenols and can be adapted for this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary tube method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of solid this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate, and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation apparatus or a Thiele tube.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure (Distillation Method):

-

A sample of this compound is placed in the distillation flask along with a few boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

-

The flask is heated gently.

-

The temperature at which a steady stream of distillate is collected in the receiving flask is recorded as the boiling point.

Determination of Density

The density of this compound can be determined using a pycnometer.

Apparatus:

-

Pycnometer (a specific volume flask)

-

Analytical balance

-

Water bath

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with this compound and weighed again.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., water) and weighed.

-

The density of this compound is calculated using the weights and the known density of the reference liquid.

Determination of Solubility

The solubility of this compound in a given solvent (e.g., water) can be determined by creating a saturated solution.

Apparatus:

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Filtration apparatus

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent at a specific temperature.

-

The mixture is stirred until equilibrium is reached (i.e., no more solid dissolves).

-

The saturated solution is filtered to remove any undissolved solid.

-

A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved this compound is measured.

-

The solubility is then calculated as the mass of solute per volume of solvent.

Applications in Research and Drug Development

This compound is a crucial tool in various scientific applications, primarily due to the unique properties of its deuterium atoms.

Use as an Internal Standard in Mass Spectrometry

One of the primary applications of this compound is as an internal standard for the quantification of phenol in biological and environmental samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The workflow for this application can be visualized as follows:

Caption: Workflow for the use of this compound as an internal standard.

Role in NMR Spectroscopy

This compound is also utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Its deuterated nature means it does not produce a significant signal in ¹H NMR spectra, thus preventing interference with the signals from the analyte of interest.

Spectroscopic Data

The identity and purity of this compound are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons, indicating high isotopic purity. ¹³C NMR provides information about the carbon skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorptions for the C-D bonds and the aromatic ring, which differ from those of non-deuterated phenol.[3][4]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of this compound, which is higher than that of phenol due to the presence of deuterium atoms.[5]

References

Phenol-d6: A Technical Guide for Researchers

This technical guide provides comprehensive information on Phenol-d6, a deuterated analog of phenol, for researchers, scientists, and drug development professionals. It covers its fundamental properties, applications, and a representative experimental workflow for its use as an internal standard.

Core Properties of this compound

This compound, also known as hexadeuteriophenol, is a form of phenol where the five hydrogen atoms on the aromatic ring and the hydrogen atom of the hydroxyl group are replaced with deuterium. This isotopic substitution makes it a valuable tool in various analytical and research applications, particularly in mass spectrometry-based methods.

| Property | Value | References |

| CAS Number | 13127-88-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₆D₆O | [1][2][3][4][7] |

| Molecular Weight | 100.15 g/mol (or 100.1482 g/mol ) | [1][2][3][8][9][10] |

| Appearance | Solid | [4] |

| Synonyms | (2H6)Phenol, Hexadeuteriophenol, Phenol-d5, OD | [2][4] |

Key Applications in Research

This compound serves as a critical tool in a variety of scientific and analytical applications:

-

Internal Standard for Quantification : Its most common application is as an internal standard for the precise quantification of phenol and related phenolic compounds in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The near-identical physicochemical properties to non-deuterated phenol ensure similar behavior during sample preparation and analysis, allowing for accurate correction of variations.[3]

-

Metabolic Studies : In pharmaceutical and environmental research, this compound is employed to trace and study the metabolic pathways of phenol and drugs containing a phenolic moiety.[1] This helps in understanding their stability, pharmacokinetics, and biotransformation.

-

NMR Applications : Due to its high purity, this compound is also utilized in Nuclear Magnetic Resonance (NMR) spectroscopy for instrument verification and calibration.[1]

-

Environmental Analysis : It is used as a certified reference material for environmental monitoring, for instance, in methods like EPA 625 for the analysis of semivolatile organic compounds in water.[5]

Experimental Protocol: Phenol Quantification using this compound as an Internal Standard

The following is a representative methodology for the quantification of phenol in a water sample using this compound as an internal standard, followed by GC-MS or LC-MS analysis.

1. Sample Preparation:

-

Spiking: An accurately known amount of this compound solution is added to the water sample.

-

Solid Phase Extraction (SPE): The spiked water sample is passed through an SPE cartridge to extract both the analyte (phenol) and the internal standard (this compound).[3]

-

Elution: The trapped analytes are then eluted from the SPE cartridge using a suitable organic solvent, such as dichloromethane.[3]

-

Concentration: The resulting eluate is concentrated to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen to increase the concentration of the analytes.[3]

2. Instrumental Analysis:

-

The concentrated extract is then injected into a GC-MS or LC-MS system for analysis.

3. Data Analysis:

-

The concentration of phenol in the original sample is determined by comparing the peak area of the phenol to the peak area of the known amount of this compound internal standard.

Figure 1: General experimental workflow for phenol quantification using this compound.

Metabolic Fate of Phenol

This compound is instrumental in elucidating the metabolic pathways of phenol. In biological systems, phenol undergoes biotransformation, primarily through oxidation. Peroxidases, such as myeloperoxidase and horseradish peroxidase, can catalyze the oxidation of phenol. This process can lead to the formation of reactive intermediates and metabolites like 4,4'-biphenol and diphenoquinone. These reactive species can then conjugate with molecules like glutathione. Understanding these pathways is crucial in toxicology and drug metabolism studies.

Figure 2: Simplified metabolic pathway of phenol.

References

- 1. This compound | ZEOTOPE [zeotope.com]

- 2. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 苯酚-d6 certified reference material, 2000 μg/mL in methylene chloride | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound- [webbook.nist.gov]

- 7. This compound- [webbook.nist.gov]

- 8. This compound D 99atom 13127-88-3 [sigmaaldrich.com]

- 9. This compound | C6H6O | CID 123295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Beer-Derived (Poly)phenol Metabolism in Individuals With and Without Metabolic Syndrome: A Comparative Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to the Isotopic Purity of Phenol-d6 for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the precise world of mass spectrometry, the quality of internal standards is paramount. This guide provides an in-depth exploration of the isotopic purity of Phenol-d6 (C₆D₆O), a critical reagent for accurate quantification. Understanding and verifying the isotopic purity of this deuterated standard is essential for robust and reliable analytical data in research, clinical, and pharmaceutical settings.

The Critical Role of Isotopic Purity in Mass Spectrometry

Deuterated compounds, such as this compound, are the gold standard for internal standards in quantitative mass spectrometry, primarily used in isotope dilution mass spectrometry (IDMS).[1] Their chemical behavior is nearly identical to their non-deuterated (protio) counterparts, allowing them to co-elute during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer.[1][2] The mass difference allows the instrument to distinguish between the analyte and the internal standard.[1]

However, the presence of incompletely deuterated isotopologues (e.g., Phenol-d5) or protio Phenol (Phenol-d0) within the this compound standard can lead to significant analytical errors. These impurities can interfere with the accurate measurement of the analyte, leading to an underestimation or overestimation of its concentration. Therefore, a thorough characterization of the isotopic purity of this compound is a prerequisite for its use in sensitive and regulated bioanalysis.

Understanding Isotopic Purity: Enrichment vs. Abundance

It is crucial to distinguish between two key terms: isotopic enrichment and species abundance.[3][4]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For example, a 99% isotopic enrichment for this compound means that at each of the six possible positions for deuterium, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[3][4]

-

Species Abundance: This refers to the percentage of the entire population of molecules that have a specific isotopic composition.[3][4] Due to the statistical nature of deuteration, a 99% isotopic enrichment does not equate to 99% of the molecules being the fully deuterated this compound (D6 species). There will be a distribution of other isotopologues (D5, D4, etc.).

The theoretical species abundance can be calculated using a binomial expansion, often visualized with Pascal's triangle.[4][5]

Quantitative Data on this compound Purity

Commercially available this compound is typically offered with high isotopic purity. The table below summarizes the stated purity levels from various suppliers. It is important to note that "atom % D" generally refers to the isotopic enrichment.

| Supplier | Product Number | Stated Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | 176060 | 99 | 99% (CP) |

| Cambridge Isotope Laboratories | DLM-370-5 | 98 | 98% |

Data compiled from publicly available product information.[6]

The following table illustrates the theoretical distribution of isotopologues for this compound at different isotopic enrichment levels.

| Isotopic Enrichment | % D6 Species | % D5H1 Species | % D4H2 Species |

| 98.0% | 88.58% | 10.85% | 0.55% |

| 99.0% | 94.15% | 5.71% | 0.14% |

| 99.5% | 97.04% | 2.93% | 0.04% |

Calculated using the binomial expansion formula: P(k) = [n! / (k!(n-k)!)] * (E^k) * ((1-E)^(n-k)), where n=6 (number of deuterium atoms), k is the number of deuterium atoms in the isotopologue, and E is the isotopic enrichment.

Experimental Protocols for Purity Determination

The isotopic and chemical purity of this compound should be experimentally verified. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for this purpose.[7]

Isotopic Purity Analysis by Mass Spectrometry

High-resolution mass spectrometry can distinguish between the different isotopologues of this compound based on their precise mass-to-charge (m/z) ratios.

Methodology:

-

Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., methanol, acetonitrile) to a concentration appropriate for the mass spectrometer being used.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the small mass differences between isotopologues.

-

Data Acquisition: Acquire full-scan mass spectra over the relevant m/z range for this compound (around m/z 100).

-

Data Analysis:

Purity Analysis by NMR Spectroscopy

NMR spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is a powerful tool for assessing both isotopic and chemical purity.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a high-purity deuterated solvent (e.g., chloroform-d, DMSO-d6) in an NMR tube.[10] A typical concentration is 5-10 mg/mL.[11]

-

¹H-NMR Analysis:

-

Acquire a quantitative ¹H-NMR spectrum. A long relaxation delay (D1) is crucial for accurate integration.

-

The presence of small signals in the aromatic region (typically 6.7-7.2 ppm) indicates the presence of residual protons in the Phenol-d5, -d4, etc. isotopologues.

-

The isotopic purity can be estimated by comparing the integral of the residual proton signals to the integral of a known internal standard or to the residual solvent peak if its concentration is known.

-

-

¹³C-NMR Analysis:

-

Acquire a proton-decoupled ¹³C-NMR spectrum.

-

The carbon signals will be split into multiplets due to coupling with deuterium. For example, a carbon bonded to one deuterium will appear as a triplet.

-

The presence of singlets in the aromatic region would indicate the presence of carbons bonded to hydrogen, confirming incomplete deuteration.

-

This technique is also excellent for identifying carbon-containing chemical impurities.[10]

-

Common Impurities in this compound

Besides isotopic impurities, chemical impurities can also be present in this compound, arising from the synthesis of the precursor phenol. Phenol is commonly produced via the cumene process, and potential impurities include:

-

Acetone

-

Cumene

-

α-Methylstyrene

-

Acetophenone

-

2-Methylbenzofuran

These impurities can often be detected by GC-MS or NMR analysis.[12]

Conclusion

The isotopic and chemical purity of this compound are critical parameters that directly impact the accuracy and reliability of quantitative mass spectrometry assays. Researchers, scientists, and drug development professionals must have a thorough understanding of the methods used to assess this purity. By employing high-resolution mass spectrometry and NMR spectroscopy, the isotopic distribution and the presence of any chemical contaminants can be accurately determined. This ensures that this compound used as an internal standard meets the high-quality requirements for robust and reproducible analytical results.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. ukisotope.com [ukisotope.com]

- 6. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of Phenol-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Phenol-d6. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds. This guide details recommended handling procedures, potential degradation pathways, and analytical methodologies for stability assessment, ensuring the integrity and purity of this compound in experimental settings.

Core Principles of this compound Stability

This compound, a deuterated analog of phenol, is generally a stable compound when stored and handled correctly. However, its stability can be compromised by several factors, including exposure to light, temperature fluctuations, moisture, and incompatible chemical agents. The primary challenges in maintaining the integrity of this compound are its hygroscopic nature and susceptibility to oxidation.

The substitution of hydrogen with deuterium atoms imparts a kinetic isotope effect, which can influence the rate of chemical reactions, including degradation. While this can sometimes lead to enhanced stability compared to the non-deuterated counterpart, proper storage and handling remain paramount.

Recommended Storage and Handling Conditions

To ensure the long-term stability and isotopic purity of this compound, the following storage and handling conditions are recommended. These conditions are a synthesis of information from various suppliers and safety data sheets.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated at +2°C to +8°C is the most commonly recommended temperature.[1][2][3] Some suppliers also list storage at +20°C.[4] | Lower temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5] | Prevents oxidation and minimizes exposure to atmospheric moisture, which can lead to hygroscopic absorption and potential H/D exchange. |

| Light | Protect from light by storing in an amber or opaque container.[1][2][3] | Phenolic compounds can be susceptible to photolytic degradation. |

| Moisture | Store in a desiccated environment.[1][2][3] | This compound is hygroscopic and can absorb water from the air, which may lead to isotopic dilution through H/D exchange at the hydroxyl group. |

| Container | Use a tightly sealed, appropriate container. Phenolic-lined steel or stainless steel is recommended for long-term storage of phenols.[5] | Prevents contamination and exposure to air and moisture. |

| Handling | Handle in a well-ventilated area, preferably under a chemical fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | Phenol and its deuterated analog are toxic and can be rapidly absorbed through the skin.[6] |

Chemical Stability and Incompatibilities

This compound is chemically stable under standard ambient conditions when stored as recommended. However, it is incompatible with certain classes of chemicals that can promote its degradation.

Table 2: Chemical Incompatibilities of this compound

| Incompatible Materials | Potential Outcome |

| Strong Oxidizing Agents | Can lead to oxidation of the phenol ring, forming colored degradation products such as quinones.[6][7] |

| Strong Acids | May catalyze degradation reactions.[6][7] |

| Strong Bases | May catalyze degradation reactions.[6][7] |

| Acid Chlorides, Acid Anhydrides | Can react with the hydroxyl group. |

| Aldehydes | Can undergo condensation reactions. |

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation pathway for phenols is oxidation.

Oxidation to Quinones

Phenols are susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. The initial step often involves the formation of a phenoxy radical. This can then lead to the formation of various colored degradation products, with benzoquinones being a common outcome. The deuteration of the aromatic ring is not expected to fundamentally change this pathway, although the reaction kinetics may be altered.

Experimental Protocols for Stability Assessment

Assessing the stability of this compound requires the use of validated, stability-indicating analytical methods that can separate the intact compound from any potential degradation products. Forced degradation studies are typically performed to generate these degradation products and to demonstrate the specificity of the analytical method.[8]

Forced Degradation Study Protocol

This protocol outlines the conditions for a typical forced degradation study, which can be adapted for this compound.[9]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for a specified period (e.g., 24 hours).

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for a specified period.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Store at room temperature for a specified period.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) in a sealed vial.

-

Photolytic Degradation: Expose the stock solution to a controlled light source (e.g., in a photostability chamber).

-

-

Sample Analysis: At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method.

Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for stability studies. The following is a representative protocol that can be used as a starting point for developing a validated method for this compound.

Table 3: Representative HPLC-UV Method Parameters for Phenol Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[10] |

| Mobile Phase | A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, for peak shaping) is a common starting point.[10][11] |

| Flow Rate | 1.0 mL/min[12] |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30°C |

| Detection Wavelength | 274 nm[12] |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[13][14] Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

GC-MS for Purity and Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of this compound and for identifying volatile degradation products.[15] Due to the polar nature of phenols, derivatization is often employed to improve chromatographic performance.[1]

Protocol for GC-MS Analysis with Silylation:

-

Derivatization:

-

Evaporate a known amount of the this compound sample to dryness under a stream of nitrogen.

-

Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete derivatization.[1]

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is typically used.[15][16]

-

Injector: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., initial temperature of 60°C, ramped to 280-300°C).[16][17]

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range to detect the derivatized this compound and its potential degradation products.

-

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a deuterated compound like this compound.

Conclusion

Maintaining the stability and isotopic purity of this compound is essential for its effective use in research and development. By adhering to the recommended storage conditions of refrigeration, desiccation, and protection from light, in a tightly sealed container under an inert atmosphere, users can significantly extend the shelf-life of the compound. Understanding the potential degradation pathways, primarily oxidation, and employing validated stability-indicating analytical methods like HPLC-UV and GC-MS are critical for ensuring the quality and reliability of experimental data. This guide provides the foundational knowledge and protocols to enable researchers to confidently handle, store, and assess the stability of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]

- 3. ââISOLED-Dâ¢Phenol-Dâ (D, 98%)â | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Phenol D6 | CAS 13127-88-3 | LGC Standards [lgcstandards.com]

- 5. old.westlakeepoxy.com [old.westlakeepoxy.com]

- 6. This compound D 99atom 13127-88-3 [sigmaaldrich.com]

- 7. This compound | 13127-88-3 [chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. epa.gov [epa.gov]

- 13. benchchem.com [benchchem.com]

- 14. hmrlabs.com [hmrlabs.com]

- 15. Application Note on GC/MS analysis of phenols | Laboratory Talk [laboratorytalk.com]

- 16. matec-conferences.org [matec-conferences.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Synthesis and Purification of Phenol-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Phenol-d6 (C₆D₆O), a critical deuterated compound utilized as an internal standard in mass spectrometry, a solvent in NMR spectroscopy, and a building block in the synthesis of complex deuterated molecules for metabolic studies.[1][2] This document outlines prevalent synthesis methodologies, detailed experimental protocols, purification techniques, and analytical methods for quality assessment.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through hydrogen-deuterium (H/D) exchange, where the hydrogen atoms on the phenol molecule are replaced with deuterium atoms. This is typically achieved using a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst.

Acid-Catalyzed Hydrogen-Deuterium Exchange

Acid-catalyzed H/D exchange is a widely used method for introducing deuterium onto aromatic rings.[3] The hydroxyl group of phenol activates the ortho and para positions, facilitating electrophilic substitution with deuterium ions.[4]

Amberlyst-15, a polymer-supported acid catalyst, offers a simple and effective method for the deuteration of phenols.[3][5] The solid nature of the catalyst simplifies the work-up procedure, as it can be easily removed by filtration.

Experimental Protocol: this compound Synthesis using Amberlyst-15

-

Materials:

-

Phenol (C₆H₅OH)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Amberlyst-15 resin (dried)

-

Nitrogen gas (N₂)

-

Anhydrous diethyl ether or dichloromethane for extraction

-

-

Procedure:

-

In a sealable reaction vessel, combine phenol (1.0 g, 10.6 mmol) and deuterium oxide (20 mL).

-

Add dried Amberlyst-15 resin (1.0 g). The resin should be dried in a desiccator over sulfuric acid under high vacuum for 24 hours prior to use.[3]

-

Purge the vessel with nitrogen gas.

-

Seal the vessel tightly and heat the mixture in an oil bath at 110°C for 24-48 hours with continuous stirring.[3] The progress of the deuteration can be monitored by ¹H NMR by observing the reduction of the aromatic proton signals.

-

After cooling to room temperature, filter the reaction mixture to remove the Amberlyst-15 resin.

-

Wash the resin with a small amount of D₂O.

-

Extract the aqueous filtrate with anhydrous diethyl ether or dichloromethane (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield crude this compound.

-

Metal-Catalyzed Hydrogen-Deuterium Exchange

Transition metals, particularly platinum and palladium, are effective catalysts for H/D exchange reactions. Platinum on carbon (Pt/C) is a highly efficient catalyst for the deuteration of phenol and can be used under milder conditions compared to some other methods.[6]

The Pt/C catalyst facilitates the exchange of hydrogen atoms with deuterium from D₂O. This method can achieve high levels of deuterium incorporation at room temperature.[6]

Experimental Protocol: this compound Synthesis using Pt/C

-

Materials:

-

Phenol (C₆H₅OH)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

5% Platinum on Carbon (Pt/C)

-

Hydrogen gas (H₂) or an inert gas like Argon

-

Celite for filtration

-

Anhydrous solvent for extraction (e.g., diethyl ether)

-

-

Procedure:

-

To a solution of phenol (1.0 g, 10.6 mmol) in D₂O (20 mL) in a suitable reaction flask, add 5% Pt/C (100 mg, 10 wt%).

-

The flask is then placed under a hydrogen atmosphere (or purged with an inert gas).

-

The reaction mixture is stirred vigorously at room temperature for 24-72 hours.

-

Monitor the reaction progress via ¹H NMR or mass spectrometry.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst.

-

Wash the Celite pad with a small amount of D₂O.

-

The filtrate is then extracted with an anhydrous solvent.

-

The organic extracts are combined, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting material, byproducts, and residual catalyst. Care must be taken during purification to avoid back-exchange of the newly introduced deuterium atoms with protons from protic solvents.[7]

Distillation

Fractional distillation under reduced pressure is the most common method for purifying this compound. This technique separates compounds based on their boiling points. Since this compound has a slightly higher boiling point than phenol, this method can effectively separate the deuterated product from any remaining starting material.

Experimental Protocol: Purification of this compound by Vacuum Distillation

-

Apparatus:

-

A fractional distillation apparatus equipped with a Vigreux column.

-

A vacuum source and a manometer.

-

A heating mantle with a stirrer.

-

Receiving flasks cooled in an ice bath.

-

-

Procedure:

-

Assemble the distillation apparatus, ensuring all glassware is dry to prevent H/D back-exchange.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Slowly apply vacuum to the system.

-

Gently heat the distillation flask.

-

Collect the fractions at the appropriate boiling point and pressure. The boiling point of non-deuterated phenol is 181.7 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower. The fraction corresponding to this compound will distill at a slightly higher temperature than any residual protiated phenol.

-

It is critical to avoid using cold water in the condenser, as phenol freezes at 40-42°C and can plug the condenser. Warm water should be circulated instead.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis and properties of this compound.

Table 1: Synthesis Methods and Reported Purity

| Synthesis Method | Catalyst | Typical Isotopic Purity (atom % D) | Typical Chemical Purity | Reference |

| Acid-Catalyzed H/D Exchange | Amberlyst-15 | >98% | >98% | [3][5] |

| Metal-Catalyzed H/D Exchange | 5% Pt/C | >98% | >99% | [6] |

| Commercial Suppliers | Varies | 98% - 99% | >98% | [8] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆D₆O | [9] |

| Molecular Weight | 100.15 g/mol | |

| Melting Point | 40-42 °C | |

| Boiling Point | 182 °C (at 760 mmHg) | |

| Appearance | Solid | |

| Isotopic Purity (typical) | ≥98 atom % D | [8] |

Mandatory Visualizations

Synthesis and Purification Workflow

References

- 1. US4504364A - Phenol purification - Google Patents [patents.google.com]

- 2. This compound | ZEOTOPE [zeotope.com]

- 3. researchgate.net [researchgate.net]

- 4. gccpo.org [gccpo.org]

- 5. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]

- 8. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]

- 9. This compound- [webbook.nist.gov]

A Technical Guide to High-Purity Phenol-d6: Commercial Suppliers, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity Phenol-d6 (Perdeuterated Phenol), a critical reagent in advanced scientific research and pharmaceutical development. This document details commercially available sources, their specifications, and key applications, with a focus on providing practical experimental guidance.

Introduction to this compound

This compound (C₆D₆O), with the CAS number 13127-88-3, is a deuterated analog of phenol where all six hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts unique properties that are highly valuable in a range of analytical and synthetic applications. The increased mass and the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond are the primary reasons for its utility.

High-purity this compound is particularly sought after for applications demanding high sensitivity and precision, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and the synthesis of deuterated active pharmaceutical ingredients (APIs). The absence of protons in the molecule minimizes solvent interference in ¹H NMR, while its distinct mass makes it an excellent internal standard for quantitative MS analysis.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity this compound, each with specific grades and purity levels. The choice of supplier often depends on the required isotopic enrichment, chemical purity, and the intended application. Below is a comparative summary of offerings from prominent commercial suppliers.

| Supplier | Product Name/Number (Example) | Isotopic Purity (atom % D) | Chemical Purity | Available Forms | Notes |

| Sigma-Aldrich (Merck) | This compound, 99 atom % D (176060) | ≥ 99 | ≥ 99% (CP) | Solid | Also offers a certified reference material solution (2000 µg/mL in methylene chloride)[1][2]. |

| Cambridge Isotope Laboratories, Inc. | Phenol-d₆ (D, 98%) (DLM-370) | ≥ 98 | ≥ 98% | Solid | Marketed for use as a synthetic intermediate and internal standard[3][4]. |

| LGC Standards | Phenol D6 (DRE-C16025200) | Not explicitly stated, provides Certificate of Analysis | Not explicitly stated, provides Certificate of Analysis | Neat | Characterized in accordance with ISO 17025[5]. |

| ARMAR Isotopes | This compound | ≥ 98 | Not explicitly stated | Solid | Specializes in deuterated solvents for NMR spectroscopy[6][7][8]. |

| Simson Pharma Limited | This compound | Not explicitly stated, provides Certificate of Analysis | Not explicitly stated, provides Certificate of Analysis | Solid | Accompanied by a Certificate of Analysis[9]. |

| NSI Lab Solutions | This compound #167 | Not explicitly stated | 2000 µg/mL in Methylene Chloride | Solution | Provided as a solution for analytical standards. |

| CDH Fine Chemical | This compound for NMR Spectroscopy | Not explicitly stated | Not explicitly stated | Not explicitly stated | Part of their line of products for NMR. |

| ZEOTOPE | This compound | Not explicitly stated | Not explicitly stated | Solid | Used in NMR, as an internal standard, and in pharmaceutical research[10]. |

Note: The information in this table is based on publicly available data and may be subject to change. It is highly recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and lot-specific information[11][12].

Key Applications and Experimental Protocols

High-purity this compound is indispensable in several advanced scientific domains. Its applications primarily leverage its unique isotopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, protonated solvents can obscure the signals of the analyte. This compound, being devoid of protons, serves as an excellent "silent" solvent for aromatic compounds, allowing for clear and unobstructed observation of the analyte's proton signals[13].

-

Sample Weighing: Accurately weigh the aromatic compound of interest into a clean, dry NMR tube.

-

Solvent Addition: Add the appropriate volume of high-purity this compound to the NMR tube to dissolve the sample. The typical volume for a standard 5 mm NMR tube is 0.5-0.7 mL.

-

Homogenization: Gently vortex or sonicate the NMR tube to ensure complete dissolution and a homogenous solution.

-

Shimming: After inserting the sample into the NMR spectrometer, perform shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay) based on the sample concentration and the nuclei being observed.

Mass Spectrometry (MS)

This compound is widely used as an internal standard in quantitative analysis by mass spectrometry, particularly in conjunction with gas chromatography (GC-MS) or liquid chromatography (LC-MS)[14][15][16]. As an internal standard, a known amount of this compound is added to the sample at the beginning of the workflow. Since it has nearly identical chemical and physical properties to the non-deuterated phenol, it experiences the same losses during sample preparation and variations in instrument response. Quantification is then based on the ratio of the signal from the analyte to the signal from the internal standard, leading to highly accurate and precise measurements[14][17].

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards containing known concentrations of the target phenol analytes and a fixed concentration of the this compound internal standard.

-

-

Sample Preparation:

-

To a known volume of the water sample, add a precise amount of the this compound internal standard stock solution.

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate the phenolic compounds from the water matrix.

-

Concentrate the extract to a final volume.

-

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the prepared sample or calibration standard into the GC-MS system.

-

Chromatographic Separation: Use a suitable GC column (e.g., a 5% diphenyl/95% dimethyl polysiloxane phase) and a temperature program to separate the phenols[18][19].

-

Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the characteristic ions of both the native phenols and this compound.

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown sample by using the measured peak area ratio and the calibration curve.

-

Drug Development and Metabolism Studies

Deuterated compounds are increasingly utilized in pharmaceutical research to enhance the metabolic stability of drug candidates[20][21][22]. Replacing hydrogen with deuterium at a site of metabolic attack can slow down the rate of enzymatic degradation due to the kinetic isotope effect. This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of potentially toxic metabolites[20][22]. This compound can serve as a starting material or an intermediate in the synthesis of more complex deuterated molecules for such studies[3][23].

Synthesis and Purification of High-Purity this compound

While specific proprietary methods of commercial suppliers are not publicly disclosed, the synthesis of high-purity this compound generally involves the deuteration of phenol or a suitable precursor. Common laboratory and industrial-scale methods for deuteration include:

-

H/D Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst and at elevated temperatures and pressures.

-

Catalytic Deuteration: Using a metal catalyst (e.g., palladium, platinum) to facilitate the addition of deuterium gas (D₂) to an unsaturated precursor.

-

Use of Deuterated Reagents: Employing deuterated starting materials in a synthetic route that leads to the final deuterated product.

Purification of the resulting this compound is crucial to achieve the high purity levels required for its applications. Common purification techniques include:

-

Distillation: To separate this compound from byproducts and residual solvents with different boiling points.

-

Crystallization: To obtain highly pure crystalline this compound.

-

Chromatography: To remove trace impurities.

The final product's purity and isotopic enrichment are typically verified using analytical techniques such as NMR, GC-MS, and elemental analysis.

Logical Workflow and Signaling Pathways

The selection and application of high-purity this compound in a research setting can be visualized as a logical workflow.

Caption: A logical workflow for the selection and application of this compound.

The role of this compound in enhancing drug metabolism can be conceptualized within a simplified signaling pathway of drug development.

Caption: Role of this compound in improving drug metabolic stability.

Conclusion

High-purity this compound is a versatile and indispensable tool for researchers, scientists, and drug development professionals. Its unique isotopic properties enable enhanced precision and accuracy in analytical techniques such as NMR and mass spectrometry, and it plays a crucial role in the development of next-generation pharmaceuticals with improved metabolic profiles. Careful consideration of supplier specifications and adherence to well-defined experimental protocols are essential to fully leverage the benefits of this powerful deuterated compound.

References

- 1. 苯酚-d6 certified reference material, 2000 μg/mL in methylene chloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound certified reference material, 2000 μg/mL in methylene chloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]

- 4. Cambridge Isotope Laboratories this compound (D, 98%), 13127-88-3, MFCD00002144, | Fisher Scientific [fishersci.com]

- 5. Phenol D6 | CAS 13127-88-3 | LGC Standards [lgcstandards.com]

- 6. armar-europa.de [armar-europa.de]

- 7. armar-europa.de [armar-europa.de]

- 8. armar-europa.de [armar-europa.de]

- 9. This compound | CAS No- 13127-88-3 | Simson Pharma Limited [simsonpharma.com]

- 10. This compound | ZEOTOPE [zeotope.com]

- 11. lgcstandards.com [lgcstandards.com]

- 12. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 13. armar-europa.de [armar-europa.de]

- 14. benchchem.com [benchchem.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 17. scispace.com [scispace.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. deutramed.com [deutramed.com]

- 23. nbinno.com [nbinno.com]

Methodological & Application

Using Phenol-d6 as an Internal Standard in GC-MS Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of phenol is critical across various scientific disciplines, including environmental monitoring, food science, and pharmaceutical development, due to its significant biological and toxicological properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation and quantification of volatile and semi-volatile compounds like phenol. However, achieving high accuracy and precision can be challenging due to variations in sample preparation, injection volume, and instrument response.

To overcome these challenges, the use of a stable isotope-labeled internal standard is the gold standard. Phenol-d6, a deuterated analog of phenol, serves as an ideal internal standard because its chemical and physical properties are nearly identical to the analyte of interest. This application note provides detailed protocols for the use of this compound as an internal standard for the quantitative analysis of phenol by GC-MS.

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a robust analytical technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical process. Because deuterated standards like this compound are chemically identical to their native counterparts, they behave similarly during extraction, derivatization, and chromatography. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.

In the mass spectrometer, the analyte and the internal standard are easily distinguished by their different masses. By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, highly precise and accurate quantification can be achieved, as this ratio is independent of sample volume and recovery rates.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and subsequent GC-MS analysis for the quantification of phenol using this compound as an internal standard.

Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)

This protocol is suitable for aqueous samples such as water or plasma.

-

Sample Collection: Collect the aqueous sample in a clean glass container.

-

Internal Standard Spiking: To a 10 mL aliquot of the sample, add a known amount of this compound solution to achieve a final concentration within the calibration range (e.g., 50 ng/mL).

-

pH Adjustment: Acidify the sample to a pH < 2 with sulfuric acid to ensure phenol is in its protonated form.

-

Extraction: Transfer the acidified sample to a separatory funnel and add 30 mL of dichloromethane. Shake vigorously for 2 minutes. Allow the layers to separate.

-

Collect Organic Layer: Drain the lower organic layer (dichloromethane) into a clean collection flask.

-

Repeat Extraction: Perform the extraction two more times with fresh 30 mL portions of dichloromethane and combine the organic extracts.

-

Drying: Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen at room temperature. The sample is now ready for derivatization or direct GC-MS analysis.

Protocol 2: Derivatization by Silylation

To improve the volatility and chromatographic peak shape of phenol, derivatization is often employed. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common technique.

-

Evaporation: Transfer 100 µL of the final extract from the LLE step into a 2 mL autosampler vial and evaporate to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.

-

Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Analysis

The following parameters are recommended for the separation and detection of the silylated phenol and this compound.

Table 1: GC-MS Operating Conditions

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Injector Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

Data Presentation

Quantitative analysis is performed in SIM mode to enhance sensitivity and selectivity. The following table lists the recommended ions for monitoring phenol and this compound.

Table 2: Selected Ion Monitoring (SIM) Parameters

| Compound | Role | Quantification Ion (m/z) | Confirmation Ion 1 (m/z) | Confirmation Ion 2 (m/z) |

| Phenol (TMS derivative) | Analyte | 166 | 151 | 73 |

| This compound (TMS derivative) | Internal Standard | 172 | 156 | 73 |

Note: If not derivatized, the primary quantification ion for phenol is m/z 94 and for this compound is m/z 100.

A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of phenol and a constant concentration of this compound. The ratio of the peak area of the phenol quantification ion to the peak area of the this compound quantification ion is plotted against the concentration of phenol.

Table 3: Example Calibration Curve Data

| Phenol Conc. (ng/mL) | Phenol Area | This compound Area | Area Ratio (Phenol/Phenol-d6) |

| 5 | 15,234 | 150,876 | 0.101 |

| 10 | 31,056 | 152,345 | 0.204 |

| 25 | 78,945 | 151,123 | 0.522 |

| 50 | 155,432 | 149,987 | 1.036 |

| 100 | 312,876 | 150,123 | 2.084 |

| Linearity (R²) | \multicolumn{3}{c | }{> 0.995} |

Table 4: Method Performance Characteristics

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.5 - 2 ng/mL |

| Limit of Quantification (LOQ) | 2 - 5 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in quantitative analysis.

Caption: Experimental workflow for GC-MS analysis of phenol using this compound.

Caption: Logical relationship of internal standard quantification.

Conclusion

The use of this compound as an internal standard in the GC-MS analysis of phenol provides a robust, accurate, and precise method for quantification. The near-identical chemical and physical properties of this compound to phenol ensure that it effectively compensates for variations during sample preparation and analysis. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories, ensuring the generation of high-quality, defensible data.

Application of Phenol-d6 in LC-MS for environmental monitoring.

Application Note and Protocol

Introduction

Phenolic compounds are a significant class of environmental pollutants originating from various industrial and agricultural activities. Their potential toxicity and carcinogenic properties necessitate sensitive and accurate monitoring in environmental matrices such as water and soil. Liquid chromatography coupled with mass spectrometry (LC-MS) has become a preferred method for the analysis of these compounds due to its high selectivity and sensitivity.[1][2] The use of a stable isotope-labeled internal standard, such as Phenol-d6, is crucial for robust and reliable quantification, as it effectively compensates for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[3] This application note provides a detailed protocol for the determination of phenols in environmental water samples using LC-MS/MS with this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for accurate quantification.[4] A known amount of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. This internal standard behaves almost identically to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, any losses or variations during the procedure are compensated for, leading to highly accurate and precise results.[3]

Caption: Experimental workflow for phenol analysis using this compound as an internal standard.

Experimental Protocol

This protocol outlines a general procedure for the analysis of various phenolic compounds in surface water.

Reagents and Materials

-

Standards: Phenol, 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenol, and this compound (internal standard).

-

Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid.

-

Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500mg, 6cc).[5]

-

Sample Collection: Amber glass bottles.

Standard Solution Preparation

-

Stock Solutions: Prepare individual stock solutions of each phenol and this compound in methanol at a concentration of 1 mg/mL.[6]

-

Working Standard Mixture: Prepare a mixed working standard solution containing all target phenols at a concentration of 10 µg/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting the working standard mixture and spiking a fixed amount of the this compound internal standard solution into each.[7]

Sample Preparation (Solid-Phase Extraction)

-

Sample Collection and Preservation: Collect 250 mL of the water sample. If residual chlorine is present, it should be quenched. Adjust the sample pH to approximately 2 with phosphoric acid.[8]

-

Internal Standard Spiking: Add a known volume of the this compound working solution to the water sample.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge sequentially with methanol and then with water.[8]

-

Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[8]

-

Cartridge Washing: Wash the cartridge with a small volume of acidic water to remove interferences.

-

Elution: Elute the trapped phenols and this compound from the cartridge with methanol.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known small volume of the initial mobile phase.[5]

LC-MS/MS Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.[6]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the phenols, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.[9]

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each phenol and for this compound should be optimized.

Caption: Logical relationship for quantification using an internal standard.

Data Presentation